Dotma

Descripción general

Descripción

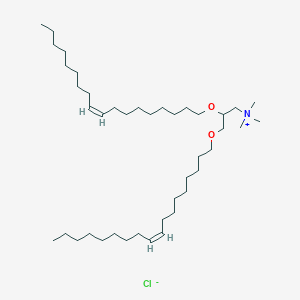

N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride, commonly known as DOTMA, is a cationic lipid used extensively in the field of gene delivery. This compound is particularly significant for its ability to form complexes with nucleic acids, facilitating their entry into cells. This compound has been a cornerstone in the development of lipid-based transfection agents, which are crucial for gene therapy and molecular biology research .

Aplicaciones Científicas De Investigación

N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride has a wide range of applications in scientific research:

Molecular Biology: Facilitates the transfection of cells with plasmid DNA or RNA, enabling the study of gene function and regulation.

Medicine: Plays a role in the development of mRNA vaccines, such as those used for COVID-19.

Industry: Utilized in the production of lipid nanoparticles for drug delivery systems.

Mecanismo De Acción

Target of Action

DOTMA, or 1,2-di-O-octadecenyl-3-trimethylammonium propane, is a cationic lipid that is primarily used as a non-viral vector for gene therapy . Its primary targets are the genetic materials such as DNA plasmid, RNAi, miRNA, and mRNA . These genetic materials play a crucial role in gene therapies, which hold great promise for treating hereditary genetic diseases, cancer, and infectious diseases .

Mode of Action

This compound directly interacts with plasmid DNA to form lipid-DNA complexes with 100% entrapment . It forms unilamellar liposomes which complex with DNA and RNA for the transfection of mammalian cells . The this compound liposomes slightly exceed the number of negative charges on the DNA, so that the complexes have a net positive charge to facilitate their interaction with the negatively charged target cell surface .

Biochemical Pathways

The biochemical pathways affected by this compound involve the cellular uptake and intracellular trafficking processes of lipid nanoparticles (LNPs) . The potency of an LNP formulation depends on both their cellular uptake and intracellular trafficking processes . This compound forms liposomes in an aqueous environment alone or together with other phospholipids . DNA/DOTMA complexes form spontaneously after mixing an aliquot of the reagent with an aqueous solution of DNA .

Pharmacokinetics

The pharmacokinetics of this compound involve its uptake and release within cells. When the this compound/DODMA ratio was at 5/40, the LNP containing a luciferase siRNA produced the highest gene silencing activity . The superior potency of this compound/DODMA could be attributed to higher uptake and improved ability to facilitate siRNA release from endosomes subsequent to uptake .

Result of Action

The result of this compound’s action is the successful delivery of genetic materials into target cells, leading to the induction of gene silencing by small RNAs . This has been demonstrated for a variety of cell types, and includes improvements in convenience, reproducibility, efficiency, and efficacy .

Action Environment

The action environment of this compound involves the intracellular environment of the target cells. The ratio of this compound to DNA is critical to the reagent’s efficacy . In practice, however, the optimum quantity of this compound is usually found to be roughly half this amount . The action of this compound can be influenced by the cellular environment, including the presence of other phospholipids .

Análisis Bioquímico

Biochemical Properties

DOTMA forms stable cationic liposomes in solution and can be used in the cell transfection of DNA, RNA, oligonucleotides, anionic proteins, and small peptides . It interacts with these biomolecules by encapsulating them within the liposome, allowing for their delivery into cells .

Cellular Effects

This compound promotes effective interaction between liposomes and cell membranes by inducing a positive charge on the liposomes . This allows for the efficient delivery of encapsulated biomolecules into cells, influencing cellular function. For example, this compound increased by at least 1000-fold the activity of an antisense oligonucleotide (ISIS 1570) in human umbilical vein endothelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of cationic liposomes that encapsulate biomolecules. These liposomes interact with the negatively charged cell membrane, facilitating the delivery of the encapsulated biomolecules into the cell . Once inside the cell, these biomolecules can exert their effects, such as gene silencing in the case of siRNA .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For instance, the activity of an antisense oligonucleotide delivered using this compound was found to increase by at least 1000-fold in human umbilical vein endothelial cells

Metabolic Pathways

This compound is involved in the delivery of biomolecules into cells, but it is not directly involved in metabolic pathways. The biomolecules it delivers can influence metabolic pathways within the cell .

Transport and Distribution

This compound is used to form lipid nanoparticles for the delivery of biomolecules into cells . It promotes efficient interactions between the cell membrane and the liposome, facilitating the transport and distribution of the encapsulated biomolecules within cells .

Subcellular Localization

Once this compound delivers the encapsulated biomolecules into the cell, these biomolecules can localize to specific subcellular compartments depending on their nature and function . For instance, siRNA delivered by this compound can localize to the RNA-induced silencing complex (RISC), where it can exert its gene silencing effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride involves the reaction of N,N,N-trimethylammonium chloride with 1-(2,3-dioleyloxy)propyl chloride. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane under reflux conditions. The product is then purified through column chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet the standards required for biomedical applications .

Análisis De Reacciones Químicas

Types of Reactions

N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride primarily undergoes substitution reactions due to the presence of the trimethylammonium group. It can also participate in complexation reactions with nucleic acids, forming stable lipid-DNA complexes .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Complexation Reactions: Involve the use of plasmid DNA or RNA under aqueous conditions.

Major Products

Substitution Reactions: Yield substituted ammonium compounds.

Complexation Reactions: Form lipid-nucleic acid complexes, which are essential for gene delivery applications.

Comparación Con Compuestos Similares

N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride is often compared with other cationic lipids such as 1,2-dioleoyl-3-trimethylammonium propane (DOTAP). While both compounds are effective in gene transfection, N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride has shown higher efficiency in certain cell types and conditions . Other similar compounds include:

- 1,2-Dioleoyl-3-trimethylammonium propane (DOTAP)

- Dimethyldioctadecylammonium bromide (DDAB)

- Stearylamine (SA)

N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium chloride stands out due to its unique structure, which provides a balance between hydrophilic and hydrophobic properties, enhancing its ability to form stable complexes with nucleic acids .

Propiedades

IUPAC Name |

2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGWQMRUWMSZIU-LQDDAWAPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104162-48-3 | |

| Record name | N-(1-(2,3-Dioleyloxy)propyl)-N,N,N-trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104162483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: DOTMA, a cationic lipid, spontaneously interacts with negatively charged DNA to form complexes. [] These complexes fuse with the cell membrane, allowing entry of the DNA into the cell. [] This process, termed lipofection, leads to both transient and stable expression of the transfected DNA. []

ANone: Yes, the lipid composition significantly impacts gene expression. Studies show that including dioleylphosphatidylethanolamine (DOPE) in this compound liposomes significantly reduces transfection activity in vivo. [] Conversely, using this compound in a lipid-polymer hybrid nanoparticle with DOPE enhanced mRNA delivery to dendritic cells. [] The inclusion of cholesterol as a co-lipid in this compound formulations can influence biodistribution and gene expression depending on the target organ. [, ]

ANone: this compound significantly enhances the cellular uptake of antisense oligonucleotides, increasing their potency by up to 1000-fold in cell culture. [, ] This enhanced uptake is linked to this compound's ability to alter the subcellular distribution of oligonucleotides, facilitating their accumulation within the nucleus. [, ]

ANone: The molecular formula of this compound is C42H84NO4Cl. The molecular weight is 682.6 g/mol.

ANone: Yes, this compound is compatible with various transfection methods and cell types. Studies highlight its effectiveness with calcium phosphate precipitation methods and for direct co-transfection of insect cells. [] Its versatility extends to transfecting RNA and DNA into various human, animal, and insect cell lines. []

ANone: Yes, density functional theory (DFT) calculations have been used to investigate the energetics and geometries of lanthanide complexes with this compound derivatives. [, ] These studies shed light on isomer stability and provide insights for designing improved chelates for molecular imaging applications. [, ]

ANone: Alkyl substitution in this compound derivatives influences acid-base properties and conformational mobility. [] For instance, polymethylated DOTA ligands, derived from this compound, exhibit altered rigidity and stability, impacting their interaction with lanthanide ions. [] Additionally, modifications to the chelate structure can affect water residence time, impacting the efficacy of MRI contrast agents. []

ANone: this compound formulations can be optimized for specific applications. For instance, the lipid-to-DNA charge ratio significantly affects in vivo gene transfer efficiency. [] Additionally, incorporating polyethyleneimine (PEI), this compound, and N-lauroylsarcosine (LS) in a lipopolyplex significantly enhanced lung-targeted gene delivery in mice. []

ANone: Yes, complexing DNA with cationic liposomes like this compound provides some protection against degradation during aerosolization, although larger plasmids might be more susceptible to degradation. []

ANone: Following intravenous administration in mice, this compound-based liposomes exhibit rapid clearance from circulation and primarily accumulate in the lung. [, ] The accumulation in the liver increases over time, reaching a peak at 24 hours post-injection. []

ANone: Research using a radiolabeled this compound derivative (¹⁴C-DOTMA) in mice indicates that the primary route of elimination for this compound-containing lipoplexes is through biliary-fecal excretion, with minimal contribution from renal excretion. [] Approximately 70% of the administered dose was eliminated in feces. []

ANone: The route of administration significantly influences the biodistribution and subsequent gene expression of this compound-based complexes. Intravenous and intraportal injections of this compound-containing liposome/DNA complexes showed varying levels of gene expression in the liver and lung, depending on the lipid composition. []

ANone: this compound has shown promise in preclinical cancer models. Antisense oligonucleotide ISIS 3466, complexed with this compound, significantly inhibited the growth of human tumor cell lines in vitro and in vivo, specifically in a human LOX ascites tumor model in nude mice. [] Further, intratumoral injections of hIL-2 plasmids formulated with this compound/Chol in a phase I trial for head and neck squamous cell cancer are being investigated for safety and efficacy. []

ANone: Yes, research suggests broader therapeutic potential. For instance, a this compound-based lipopolyplex successfully delivered TGF-β1 shRNA to the lungs of mice, demonstrating a significant reduction in lung fibrosis. []

ANone: While generally considered safe for in vitro and some in vivo applications, research suggests that this compound, specifically at high concentrations, can induce reactive oxygen species (ROS) and cell death in HepG2 cells. [] The toxicity appears to be dependent on factors like lipid concentration, surface density on nanoparticles, and particle size. []

ANone: this compound can be modified for targeted delivery. Studies show that mannosylated cationic liposomes containing this compound demonstrated enhanced gene expression in the liver after intravenous and intraportal injections in mice, suggesting receptor-mediated uptake by liver cells. []

ANone: Researchers employ a range of analytical techniques to characterize this compound formulations and their interactions. These include fluorescence resonance energy transfer (FRET) assays to study liposome fusion [], dynamic light scattering for particle size analysis [], electron microscopy for visualizing liposome morphology [], and nuclear magnetic resonance (NMR) spectroscopy to analyze complex formation and dynamics. [, , , ]

ANone: Research suggests that this compound, when complexed with specific antigens, can elicit an immune response. For instance, in a study using this compound liposomes complexed with HIV-1, an enhancement of virus production in CD4+ cells was observed, suggesting an immune-stimulatory effect. []

ANone: Yes, several alternatives to this compound exist, including other cationic lipids like DOTAP, dendrimers, and viral vectors. [, , ] The choice of an appropriate delivery system depends on factors like target cell type, desired transfection efficiency, and potential toxicity. []

ANone: The development of this compound as a synthetic cationic lipid marked a significant milestone in gene delivery research. [] Its ability to effectively form complexes with DNA and mediate transfection led to its widespread use in various research areas, including gene therapy and antisense oligonucleotide delivery. [, , ]

ANone: this compound's versatile nature has led to its application across various disciplines. Its use in drug and gene delivery has sparked collaborations between chemists, biologists, and pharmaceutical scientists to develop novel therapeutic strategies for diseases like cancer and fibrosis. [, , ] Furthermore, this compound's use in MRI contrast agents has led to collaborations with physicists and imaging experts, driving advancements in molecular imaging techniques. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.